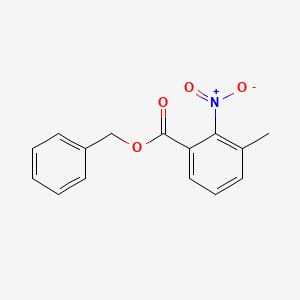

Benzyl 3-methyl-2-nitrobenzoate

Beschreibung

Benzyl 3-methyl-2-nitrobenzoate is an aromatic ester derivative characterized by a nitro group at the 2-position, a methyl substituent at the 3-position, and a benzyl ester moiety. This compound is structurally related to intermediates used in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. The benzyl ester group enhances lipophilicity compared to methyl or potassium derivatives, which may influence solubility and reactivity in cross-coupling or functionalization reactions .

Eigenschaften

Molekularformel |

C15H13NO4 |

|---|---|

Molekulargewicht |

271.27 g/mol |

IUPAC-Name |

benzyl 3-methyl-2-nitrobenzoate |

InChI |

InChI=1S/C15H13NO4/c1-11-6-5-9-13(14(11)16(18)19)15(17)20-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3 |

InChI-Schlüssel |

ARHAOJCHDARTQA-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=CC=C1)C(=O)OCC2=CC=CC=C2)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Methyl 3-Methyl-2-Nitrobenzoate

- Physical Properties: Methyl 3-methyl-2-nitrobenzoate (CAS: M2213) is a white to pale yellow crystalline solid with a melting point of 74°C (). Its solubility in methanol is noted, but water solubility remains uncharacterized. In contrast, benzyl 3-methyl-2-nitrobenzoate’s benzyl group likely reduces crystallinity and increases organic solvent compatibility.

- Reactivity: The methyl ester is stable under standard conditions but decomposes upon exposure to oxidizing agents, yielding CO, CO₂, and NOx (). The benzyl ester, however, may exhibit additional reactivity due to the labile benzyl group, which can be cleaved via hydrogenolysis or acidic hydrolysis.

- Applications: Methyl derivatives are commonly used as intermediates in heterocyclic synthesis (e.g., oxazoloquinolines and imidazoles, as seen in ). Benzyl esters, with their higher steric bulk, may serve as protecting groups in multi-step syntheses .

Potassium 3-Methyl-2-Nitrobenzoate

- Physical Properties :

This ionic derivative (1d in ) is likely water-soluble due to the potassium counterion, contrasting sharply with the organic-soluble benzyl ester. - Reactivity :

The carboxylate form participates in decarboxylative etherification reactions (), whereas the benzyl ester is more suited for electrophilic aromatic substitution or C–H activation via directing groups (e.g., N,O-bidentate systems, as in ). - Applications: Potassium salts are ideal for aqueous-phase reactions, while benzyl esters are preferred in non-polar media for catalytic transformations .

2-(Benzyloxy)-1-Bromo-3-Nitrobenzene

- Structural Differences :

This compound () replaces the ester group with a benzyl ether and introduces bromine at the 1-position. The nitro group at the 3-position and benzyloxy group at the 2-position create distinct electronic effects. - Reactivity :

The bromine substituent enables cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions), while the nitro group directs electrophilic substitution. Benzyl 3-methyl-2-nitrobenzoate’s ester group may instead participate in nucleophilic acyl substitutions. - Applications :

Brominated aromatics are pivotal in constructing biaryl systems, whereas nitro esters are precursors for amines or amides via reduction .

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

- Functional Group Comparison :

This amide derivative () features an N,O-bidentate directing group, enabling metal-catalyzed C–H bond functionalization. Benzyl 3-methyl-2-nitrobenzoate lacks such directing capacity but may leverage nitro groups for meta-directed reactions. - Crystallinity :

The amide’s hydrogen-bonding capacity () promotes crystalline packing, whereas benzyl esters rely on weaker van der Waals interactions, leading to lower melting points .

Research Implications and Gaps

- Synthetic Utility : Benzyl 3-methyl-2-nitrobenzoate’s nitro and ester groups offer dual functionality for sequential modifications, though direct studies on its catalytic applications are lacking in the provided evidence.

- Safety Profile : While methyl 3-methyl-2-nitrobenzoate’s safety data indicate stability (), benzyl derivatives may pose flammability risks due to the benzyl moiety (cf. benzyl alcohol hazards, ).

- Crystallography : Hydrogen-bonding patterns in related amides () suggest that nitro esters could exhibit unique supramolecular architectures, warranting further crystallographic analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.